molecular formula C7H7ClMgO B14267235 Magnesium, chloro(3-methoxyphenyl)- CAS No. 189032-84-6

Magnesium, chloro(3-methoxyphenyl)-

Cat. No.: B14267235
CAS No.: 189032-84-6
M. Wt: 166.89 g/mol
InChI Key: ZKJIBOPFTIIXPE-UHFFFAOYSA-M
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Description

. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, chloro(3-methoxyphenyl)- is typically prepared through the Grignard reaction. This involves the reaction of 3-methoxybenzyl chloride with magnesium metal in an anhydrous ether solvent . The reaction must be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the preparation of magnesium, chloro(3-methoxyphenyl)- follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium, chloro(3-methoxyphenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Magnesium, chloro(3-methoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium, chloro(3-methoxyphenyl)- involves its role as a nucleophile. The magnesium atom in the compound donates electrons to form a bond with electrophilic carbon atoms in other molecules. This nucleophilic addition is a key step in many organic synthesis reactions. The compound can also participate in oxidative addition and transmetalation processes, particularly in coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    Magnesium, chloro(phenyl)-: Another Grignard reagent with similar reactivity but different substituents.

    Magnesium, chloro(4-methoxyphenyl)-: Similar structure but with the methoxy group in a different position.

    Magnesium, chloro(2-methoxyphenyl)-: Another positional isomer with different reactivity patterns.

Uniqueness

Magnesium, chloro(3-methoxyphenyl)- is unique due to the position of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This positional effect can lead to different products and reaction pathways compared to its isomers .

Properties

189032-84-6

Molecular Formula

C7H7ClMgO

Molecular Weight

166.89 g/mol

IUPAC Name

magnesium;methoxybenzene;chloride

InChI

InChI=1S/C7H7O.ClH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

ZKJIBOPFTIIXPE-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C[C-]=C1.[Mg+2].[Cl-]

Origin of Product

United States

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